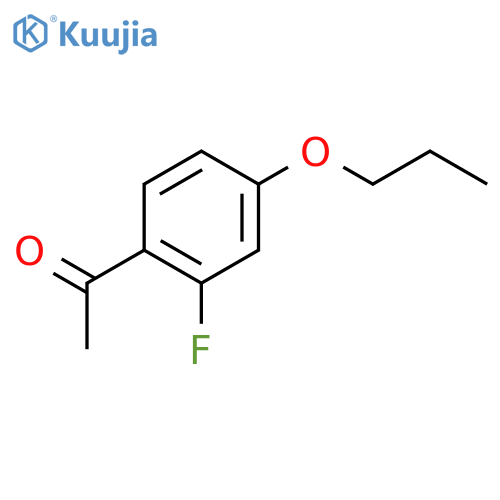Cas no 119774-74-2 (Ethanone,1-(2-fluoro-4-propoxyphenyl)-)
エタノン、1-(2-フルオロ-4-プロポキシフェニル)-は、有機合成中間体として重要な化合物です。フッ素原子とプロポキシ基を有する芳香環を有しており、この独特な構造により、医薬品や農薬の合成において有用な中間体として機能します。特に、フッ素の導入により代謝安定性が向上し、プロポキシ基の存在が脂溶性を調節するため、生物活性化合物の設計において優れた特性を示します。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として利用可能です。

119774-74-2 structure
商品名:Ethanone,1-(2-fluoro-4-propoxyphenyl)-
Ethanone,1-(2-fluoro-4-propoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- Ethanone,1-(2-fluoro-4-propoxyphenyl)-
- 1-(2-fluoro-4-propoxyphenyl)ethanone
- 2-Fluoro-4-n-propoxyacetophenone
- 2'-FLUORO-4'-PROPOXYACETOPHENONE
- 1-acetyl-2-fluoro-4-propoxybenzene
- PC8851
- 2'-FLUORO-4'-N-PROPYLOXYACETOPHENONE
- DTXSID20379205
- AKOS025117092
- 2/'-FLUORO-4/'-PROPOXYACETOPHENONE
- 119774-74-2
-
- インチ: InChI=1S/C11H13FO2/c1-3-6-14-9-4-5-10(8(2)13)11(12)7-9/h4-5,7H,3,6H2,1-2H3
- InChIKey: ANTYCKNRZZEQGV-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(OCCC)C=CC=1C(=O)C
計算された属性
- せいみつぶんしりょう: 196.09000
- どういたいしつりょう: 196.08995782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 2.81710
Ethanone,1-(2-fluoro-4-propoxyphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666713-1g |
1-(2-Fluoro-4-propoxyphenyl)ethan-1-one |
119774-74-2 | 98% | 1g |
¥6728.00 | 2024-08-09 |
Ethanone,1-(2-fluoro-4-propoxyphenyl)- 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
119774-74-2 (Ethanone,1-(2-fluoro-4-propoxyphenyl)-) 関連製品
- 66938-29-2(2-Fluoro-4'-methoxybenzophenone)
- 74457-86-6(1-(2-fluoro-4-methoxyphenyl)ethan-1-one)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
